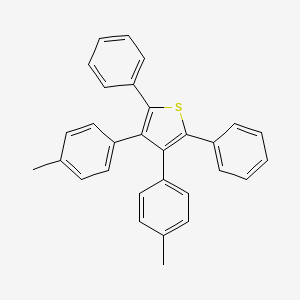
3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene: is an organic compound with the molecular formula C({30})H({24})S. It belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by its two 4-methylphenyl groups and two diphenyl groups attached to the thiophene ring. Thiophenes are known for their stability and are widely used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully hydrogenated thiophenes.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions of thiophenes with biological macromolecules. It serves as a model compound for understanding the behavior of sulfur-containing heterocycles in biological systems.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological activities. Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of attack, leading to the formation of sulfoxides or sulfones. In substitution reactions, the phenyl rings undergo electrophilic attack, resulting in the formation of substituted derivatives. The electronic properties of the compound are influenced by the conjugation between the thiophene ring and the phenyl groups, which affects its reactivity and stability.
Comparación Con Compuestos Similares
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene: This compound is similar but lacks the diphenyl groups.
1,1-Dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole: A silicon-containing analog with similar structural features.
Uniqueness: 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene is unique due to its combination of two 4-methylphenyl groups and two diphenyl groups attached to the thiophene ring. This structural arrangement imparts specific electronic properties and stability, making it suitable for applications in organic electronics and materials science.
Propiedades
Número CAS |
117967-81-4 |
|---|---|
Fórmula molecular |
C30H24S |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
3,4-bis(4-methylphenyl)-2,5-diphenylthiophene |
InChI |
InChI=1S/C30H24S/c1-21-13-17-23(18-14-21)27-28(24-19-15-22(2)16-20-24)30(26-11-7-4-8-12-26)31-29(27)25-9-5-3-6-10-25/h3-20H,1-2H3 |
Clave InChI |
LIMDIYJRMOLUBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(SC(=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)

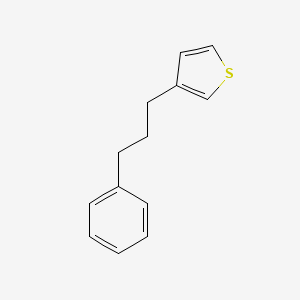
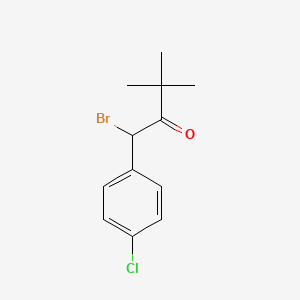
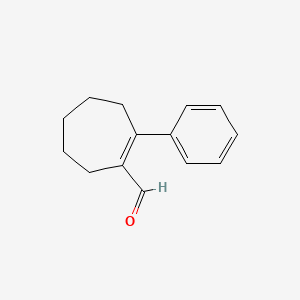
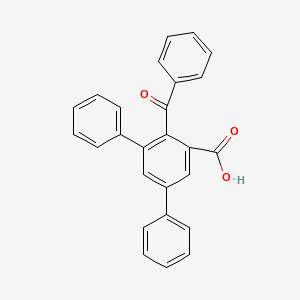
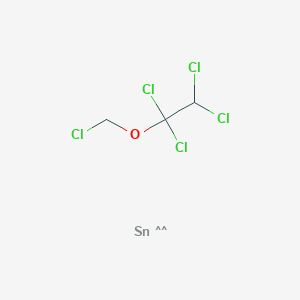
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
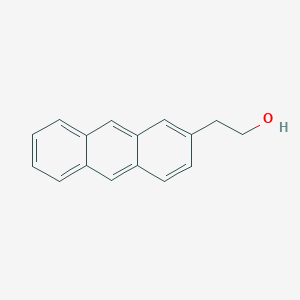
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
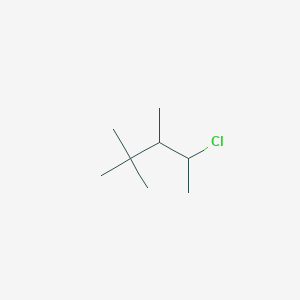
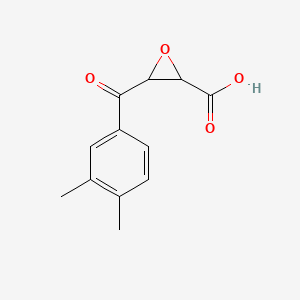
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
